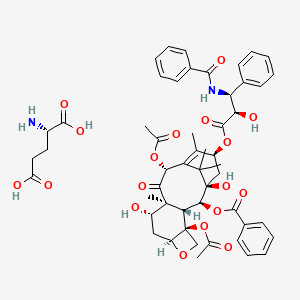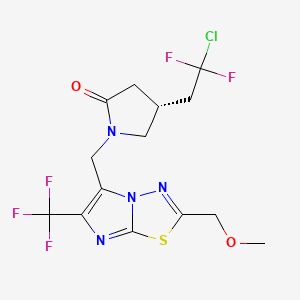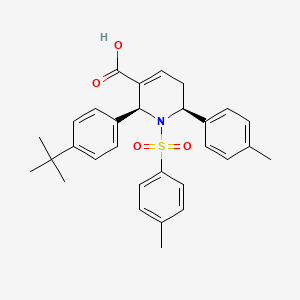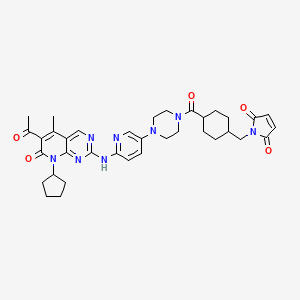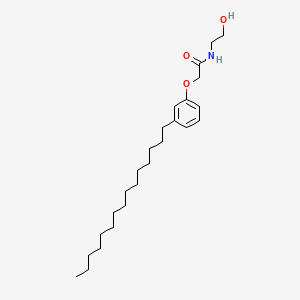
Pdp-EA
Vue d'ensemble
Description
Pdp-EA, also known as 3-N-Pentadecylphenolethanolamide, is an activator of fatty acid amide hydrolase (FAAH) from plant and mammalian species . It appears to enhance FAAH activity by reducing negative feedback from free ethanoloamine .
Synthesis Analysis
The synthesis of Pdp-EA involves the use of natural products, 3-n-pentadecylphenolethanolamide and cardanolethanolamide, which have structural similarity to N-Acylethanolamines (NAEs) . These compounds increase the apparent Vmax of recombinant FAAH proteins from both plant (Arabidopsis) and mammalian (Rattus) sources .Molecular Structure Analysis
The molecular formula of Pdp-EA is C25H43NO3 . Its molecular weight is 405.61 .Chemical Reactions Analysis
Pdp-EA is a compound that increases the amidohydrolase activity of FAAH (fatty acid amide hydrolase) . It appears to act by reducing the negative feedback regulation of FAAH activity by free ethanolamine .Physical And Chemical Properties Analysis
Pdp-EA is a white to beige powder . It is soluble in DMSO up to 5 mg/mL when warmed . Its storage temperature is 2-8°C .Applications De Recherche Scientifique
Pilot and Demonstration Plants (PDPs) in Technological Development : This study discusses the role of PDPs as bridges between basic knowledge generation and technological breakthroughs, and industrial application and commercial adoption. The review covers engineering, technology management, and innovation systems, highlighting the use of PDPs for technology scale-up and uncertainty reduction (Frishammar et al., 2015).
Power Distribution Planning (PDP) in Modern Power Systems : This paper presents an overview of the state-of-the-art models and methods applied to the modern PDP problem, including the transformation of distribution grids and the impact of distributed generation and active demand during planning (Georgilakis & Hatziargyriou, 2015).
Population Differentiation (PD) and Ecological Association (EA) Tests in Genome Scans : This study addresses the use of PD and EA tests for investigating signatures of local adaptation using population genomic data. It focuses on controlling false discoveries and clarifying relationships between different methods in genome scans (François et al., 2016).
Minimum Latency Pickup and Delivery Problem (MLPDP) : This research defines the latency of a customer in a pickup and delivery problem and proposes a genetic algorithm to resolve the MLPDP, pertinent to time-sensitive services and logistics (Liao, Chien, & Ting, 2014).
Integrated Polarization Dependent Photodetector (PDP) for Polarization Navigation : The study integrates a bilayer nanowire polarizer with a photodetector for polarization navigation, showing promising application prospects in the field of polarization navigation (Chu et al., 2014).
Deuterium Plasma-Driven Permeation (PDP) in Chinese Steel CLF-1 : This paper studies the effects of implantation flux, sample temperature, and ion incident energy on PDP in a specific steel, providing insights into permeation behavior (Liu et al., 2019).
Pulsed Discharge Plasma (PDP) for Degradation of p-Nitrophenol in Dredged Sediment : This research explores the use of PDP in environmental remediation, specifically for the degradation of hazardous pollutants in dredged sediment (Wang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOVSNWTCKRADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pdp-EA | |
CAS RN |
861891-72-7 | |
| Record name | 861891-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



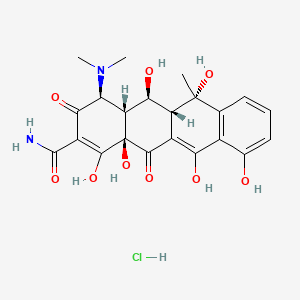
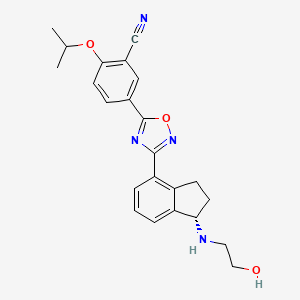
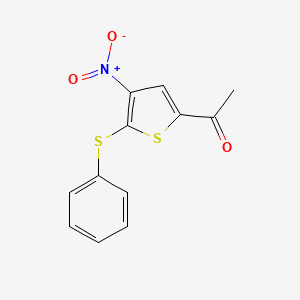

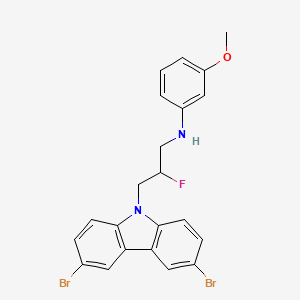
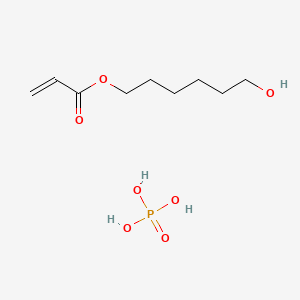
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
